3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol
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Overview
Description
3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines It features a hydroxy group at the first carbon, an amino group at the third carbon, and a substituted phenyl ring with a fluorine and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst to yield the corresponding amine. The final step involves the reduction of the nitro group to an amino group using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogenation over a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one.
Reduction: Formation of 3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-chloro-3-methylphenyl)propan-1-ol
- 3-Amino-1-(4-methoxy-3-methylphenyl)propan-1-ol
- 3-Amino-1-(4-bromo-3-methylphenyl)propan-1-ol
Uniqueness
3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents.
Biological Activity
3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The presence of an amino group and a hydroxyl group allows for versatile interactions with biological macromolecules, influencing various biochemical pathways. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14FNO, with a molecular weight of approximately 201.24 g/mol. The compound features:
- Amino Group (-NH2) : Contributes to hydrogen bonding and interaction with receptors.
- Hydroxyl Group (-OH) : Enhances solubility and reactivity.
- 4-Fluoro-3-methylphenyl Substituent : Influences lipophilicity and binding affinity.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with various biological targets, including enzymes and receptors. These interactions can modulate enzyme activity and affect signal transduction pathways, making it a candidate for drug development in several therapeutic areas.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : Preliminary studies suggest that the compound can influence enzyme activity by forming stable complexes with target proteins, which may lead to modulation of metabolic pathways .
- Receptor Binding : The structural features allow for potential binding to various receptors, which could impact physiological responses and therapeutic outcomes .
- Antimicrobial Properties : Some studies have indicated that compounds with similar structures exhibit antimicrobial activity, suggesting that this compound may also possess this property .
Case Studies
Several studies have explored the biological implications of this compound:
Study 1: Enzyme Modulation
A study investigated the binding affinity of this compound to specific enzymes involved in metabolic pathways. The results demonstrated significant modulation of enzyme activity, indicating potential therapeutic applications in metabolic disorders.
Study 2: Antimicrobial Activity
In vitro testing revealed that derivatives of the compound exhibited antimicrobial effects against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable building block in the synthesis of more complex organic molecules. Its ability to interact with biological systems positions it as a candidate for further research in drug development aimed at treating conditions such as cancer and metabolic diseases.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
3-Amino-1-(4-fluoro-2-methylphenyl)propan-1-ol | C11H14FNO | Antimicrobial, enzyme modulation |
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol | C12H16FNO | Antiviral, receptor interaction |
2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol | C11H14FNO | Opioid receptor modulation |
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3 |
InChI Key |
QUWQIRUTHYMPGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CCN)O)F |
Origin of Product |
United States |
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